
(S)-1-(4-Methoxyphenyl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound
It belongs to the class of substituted amphetamines and shares similarities with other psychoactive compounds. PMA is an enantiomer, meaning it exists in two mirror-image forms (S and R).
Preparation Methods
Synthetic Routes:
Leuckart-Wallach Reaction:
Industrial Production:
- PMA is not commonly produced industrially due to its limited applications and potential health risks. it may be synthesized in research laboratories for scientific purposes.
Chemical Reactions Analysis
PMA can undergo various chemical reactions:
Oxidation: PMA can be oxidized to form 4-methoxyphenylacetone.
Reduction: The reverse reaction, reducing 4-methoxyphenylacetone to PMA, is also possible.
Substitution: PMA can undergo nucleophilic substitution reactions at the amino group.
Common Reagents: Reagents like hydrogen peroxide, lithium aluminum hydride, and various acids are used in these reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
PMA has limited research applications:
Neurochemistry: It has been studied for its effects on neurotransmitter systems, particularly serotonin and dopamine.
Toxicology: PMA is associated with toxicity and has been implicated in cases of drug-related fatalities.
Pharmacology: Researchers explore its interactions with receptors and transporters.
Mechanism of Action
- PMA primarily affects serotonin release and reuptake, leading to altered mood, increased energy, and hallucinogenic effects.
- It acts as a serotonin releaser and may also interact with dopamine receptors.
Comparison with Similar Compounds
- PMA is structurally related to MDMA (ecstasy) but lacks the empathogenic properties of MDMA.
- Other similar compounds include MDA (3,4-methylenedioxyamphetamine) and 4-methoxy-N-methylamphetamine (PMMA).
: Shulgin, A. T., & Shulgin, A. (1991). Pihkal: A Chemical Love Story. Transform Press. : EMCDDA. (2015). European Drug Report 2015: Trends and Developments. European Monitoring Centre for Drugs and Drug Addiction. : Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264–355. doi:10.1124/pr.115.011478
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(1S)-1-(4-methoxyphenyl)pentan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-3-4-5-12(13)10-6-8-11(14-2)9-7-10/h6-9,12H,3-5,13H2,1-2H3/t12-/m0/s1 |
InChI Key |
MAQCJIYQOOBEKW-LBPRGKRZSA-N |
Isomeric SMILES |
CCCC[C@@H](C1=CC=C(C=C1)OC)N |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


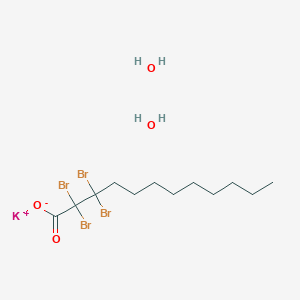
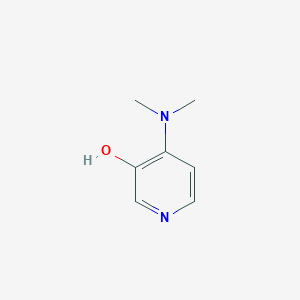
![7-Bromoimidazo[2,1-f][1,2,4]triazine](/img/structure/B12964477.png)


![Methyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide](/img/structure/B12964501.png)


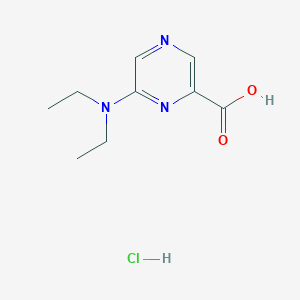
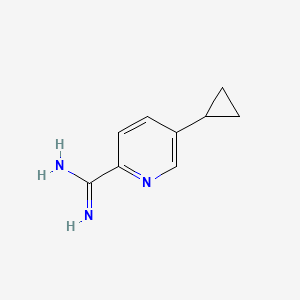

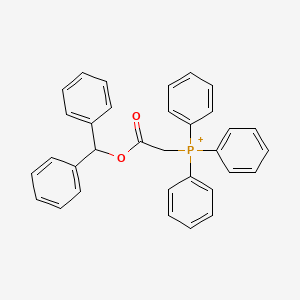
![tert-butyl 4,9-diazatricyclo[5.3.0.02,6]decane-4-carboxylate](/img/structure/B12964534.png)

